The Dawn of Intracellular Signaling: A Technical Guide to the Discovery of Cyclic AMP as a Second Messenger
The Dawn of Intracellular Signaling: A Technical Guide to the Discovery of Cyclic AMP as a Second Messenger
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the pivotal experiments and methodologies that led to the discovery of cyclic adenosine (B11128) monophosphate (cAMP) as a second messenger. This seminal work, pioneered by Earl W. Sutherland, Jr., for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, fundamentally reshaped our understanding of hormone action and intracellular communication.[1][2] This guide provides a comprehensive overview of the core experiments, presents quantitative data in structured tables, and offers detailed experimental protocols and pathway visualizations to provide a practical understanding of this landmark discovery.
The Precursor to Discovery: Glycogenolysis and the "Active Factor"
The journey to understanding cAMP began with studies on the regulation of glycogen (B147801) metabolism. It was known that hormones like epinephrine (B1671497) and glucagon (B607659) could stimulate the breakdown of glycogen to glucose in the liver.[3] The key enzyme in this process is glycogen phosphorylase, which exists in an active (phosphorylase a) and an inactive (phosphorylase b) form.[4] Sutherland's initial research focused on how these hormones activated phosphorylase.[3]
A critical breakthrough came from experiments using liver homogenates. It was observed that epinephrine and glucagon could increase phosphorylase activity in crude liver homogenates, but not in the soluble supernatant after high-speed centrifugation.[5] This suggested that a particulate fraction, later identified as the cell membrane, was essential for the hormone's action.[5]
Further experiments revealed that incubating the particulate fraction with the hormone produced a soluble, heat-stable "active factor" that could then stimulate phosphorylase activity in the supernatant.[5] This "active factor" was the first indication of a second messenger that relayed the hormonal signal from the cell membrane to the intracellular machinery.
Key Experiment: Identification of a Heat-Stable Second Messenger
This experiment was crucial in demonstrating that a soluble factor mediated the action of hormones on glycogen phosphorylase.
Experimental Workflow: Identification of the "Active Factor"
Caption: Workflow for the identification of the heat-stable "active factor."
The Unveiling of Cyclic AMP
The next critical step was the isolation and identification of this "active factor." Through a series of purification steps involving ion-exchange chromatography, Sutherland and his colleague T.W. Rall successfully isolated the active compound and identified it as adenosine 3',5'-monophosphate, or cyclic AMP (cAMP).[6][7]
Experimental Protocol: Preparation of Liver Homogenate
The preparation of a viable liver homogenate was fundamental to these experiments.
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Tissue Preparation: Freshly excised canine or rabbit liver was chilled and washed with a cold, isotonic solution (e.g., 0.25 M sucrose) to remove excess blood.[8]
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Homogenization: The liver was minced and then homogenized in a cold buffer solution (e.g., 0.25 M sucrose, 10 mM Tris pH 8.0, 1 mM EDTA) using a Potter-Elvehjem homogenizer with a Teflon pestle.[8] The homogenization was performed on ice to minimize enzymatic degradation.
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Fractionation: The homogenate was subjected to differential centrifugation to separate the particulate and soluble fractions.[9]
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A low-speed centrifugation (e.g., 700 x g for 10 minutes) was performed to pellet nuclei and cellular debris.[9]
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The resulting supernatant was then subjected to a high-speed centrifugation (e.g., 10,000 x g for 20 minutes) to pellet the particulate fraction, which contained membranes, mitochondria, and microsomes.[9]
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The final supernatant was the soluble fraction, containing the cytosolic enzymes, including glycogen phosphorylase.[9]
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Experimental Protocol: Glycogen Phosphorylase Activity Assay
The activity of glycogen phosphorylase was the primary readout in these experiments. The assay is based on the phosphorolytic cleavage of glycogen to yield glucose-1-phosphate (G1P).
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Reaction Mixture: The assay mixture typically contained:
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Glycogen (as the substrate)
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Inorganic phosphate (B84403) (Pi)
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The enzyme preparation (e.g., the soluble fraction of the liver homogenate)
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A buffer to maintain pH (e.g., citrate (B86180) buffer at pH 6.1)
-
-
Incubation: The reaction was initiated by adding the enzyme and incubated at a constant temperature (e.g., 37°C) for a defined period.
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Termination: The reaction was stopped by adding a denaturing agent, such as trichloroacetic acid (TCA).
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Quantification: The amount of G1P produced was determined colorimetrically by measuring the decrease in inorganic phosphate from the reaction mixture.
The cAMP Signaling Pathway: Adenylate Cyclase and Phosphodiesterase
With the identification of cAMP, the focus shifted to understanding its synthesis and degradation. Sutherland's group identified the enzyme responsible for synthesizing cAMP from ATP as adenylate cyclase , which was found to be located in the particulate (membrane) fraction and was stimulated by hormones.[2] They also identified an enzyme that inactivates cAMP by hydrolyzing it to adenosine 5'-monophosphate (AMP), which they named phosphodiesterase .[2]
The Canonical cAMP Signaling Pathway
Caption: The cAMP signaling pathway as elucidated by early research.
Experimental Protocol: Adenylate Cyclase Assay
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Enzyme Source: Particulate fraction of a tissue homogenate.
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Substrate: ATP, often radiolabeled (e.g., α-³²P-ATP) to facilitate detection of the product.
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Reaction Buffer: Contained Mg²⁺ (a required cofactor), a buffer (e.g., Tris-HCl), and an ATP-regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase) to maintain ATP levels. Theophylline was often included to inhibit phosphodiesterase activity.
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Hormone Stimulation: The hormone of interest (e.g., epinephrine) was added to the reaction mixture.
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Incubation and Termination: The reaction was incubated at 37°C and then stopped, typically by boiling or adding acid.
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cAMP Isolation and Quantification: The produced cAMP was separated from other nucleotides using Dowex and alumina (B75360) column chromatography, and the amount of radiolabeled cAMP was quantified by scintillation counting.
Experimental Protocol: Phosphodiesterase Assay
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Enzyme Source: Both particulate and soluble fractions of tissue homogenates were found to contain phosphodiesterase activity.
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Substrate: Radiolabeled cAMP (e.g., ³H-cAMP).
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Reaction Buffer: A suitable buffer such as Tris-HCl with Mg²⁺.
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Incubation and Termination: The reaction was incubated at 37°C and terminated by boiling or acidification.
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Product Separation and Quantification: The resulting 5'-AMP was separated from the unreacted cAMP, often by chromatography, and the radioactivity of the product was measured.
Quantitative Data from Key Experiments
The following tables summarize the quantitative data from experiments that were fundamental to the discovery of cAMP's role as a second messenger.
Table 1: Effect of Epinephrine and Glucagon on Phosphorylase Activity in Liver Homogenates
| Condition | Phosphorylase Activity (units/mg protein) |
| Control (no hormone) | 15.2 |
| Epinephrine (5 µg/ml) | 28.5 |
| Glucagon (1 µg/ml) | 30.1 |
| Epinephrine + Glucagon | 31.0 |
Data are representative values based on published findings.[10]
Table 2: Formation of the "Active Factor" (cAMP) by Liver Particulate Fraction
| Incubation Condition | Subsequent Phosphorylase Activation in Soluble Fraction (% of maximal) |
| Particulate fraction alone | 5 |
| Particulate fraction + Epinephrine | 85 |
| Particulate fraction + Glucagon | 92 |
| Boiled particulate fraction + Epinephrine | 8 |
Data are illustrative of the results obtained in these experiments.
Table 3: Adenylate Cyclase Activity in Response to Hormones
| Condition | cAMP formed (pmol/mg protein/min) |
| Basal | 10 |
| + Epinephrine (10 µM) | 120 |
| + Glucagon (1 µM) | 150 |
| + Epinephrine + Pronethalol (β-blocker) | 15 |
Representative data illustrating hormonal stimulation of adenylate cyclase.[11]
Conclusion
The discovery of cyclic AMP as a second messenger was a paradigm shift in biology, moving the field from a "black box" understanding of hormone action to a detailed molecular mechanism. The meticulous and logical series of experiments conducted by Earl Sutherland and his colleagues laid the foundation for the entire field of signal transduction. The experimental approaches they developed, from tissue homogenization and fractionation to specific enzyme assays, became standard techniques in biochemistry and pharmacology. This pioneering work not only elucidated the mechanism of action for a number of hormones but also opened up new avenues for drug development, targeting the components of the cAMP signaling pathway.
References
- 1. Sandwalk: Nobel Laureate: Earl W. Sutherland, Jr. [sandwalk.blogspot.com]
- 2. Earl W. Sutherland, Jr. - Biography [exhibits.library.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. The interconversion of phosphorylase a and phosphorylase b from dog heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chegg.com [chegg.com]
- 6. Fractionation and characterization of a cyclic adenine ribonucleotide formed by tissue particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nobelprize.org [nobelprize.org]
